
(R)-(+)-(3-クロロ-2-ヒドロキシプロピル)トリメチルアンモニウムクロリド
説明
(R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride is a useful research compound. Its molecular formula is C6H15Cl2NO and its molecular weight is 188.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
化学的性質と製造
“®-(+)-(3-クロロ-2-ヒドロキシプロピル)トリメチルアンモニウムクロリド”はトリメチルアミンの誘導体です . トリメチルアミンは、無色で吸湿性があり、可燃性の第三級アミンです。 常温では気体ですが、通常は水溶液として40%で販売されています . 加圧ガスボンベに入れた状態でも販売されています . トリメチルアミンはプロトン化されてトリメチルアンモニウムカチオンになります .
抗菌性ハイドロゲル
この化合物は、キトサンベースの二重ネットワーク抗菌性ハイドロゲルの開発に使用されてきました . この用途では、ポリアクリルアミド(pAAm)は高い機械的特性に寄与し、[2-(メタクリロイルオキシ)エチル]トリメチルアンモニウムクロリド(MTAC)は強い抗菌活性を発揮します . これらのハイドロゲルは、優れた形状回復性を備え、85%の高い歪みに耐えることができる、優れた圧縮抵抗性を備えています . グラム陽性菌(リステリア・モノサイトゲネス)およびグラム陰性菌(大腸菌)に対して優れた抗菌効果も示しています .
排水処理
上記で言及した抗菌性ハイドロゲルは、排水処理など、さまざまな用途に有望な可能性を秘めています . ハイドロゲルは、汚染された水道システムから汚染物質や病原微生物を除去するのに役立ちます
作用機序
Target of Action
The primary targets of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride, a type of quaternary ammonium cation (also known as quats), are bacterial cells . Quats are positively-charged polyatomic ions that interact with the negatively-charged bacterial cell membranes . They are used in various applications, including as antimicrobials in detergents and disinfectants .
Mode of Action
The compound interacts with its targets through a process of adsorption at the water-membrane interface of bacterial cells . This interaction disrupts the bacterial membrane, leading to leakage of intracellular contents and eventually cell death . The compound’s positive charge allows it to bind to the negatively-charged bacterial cell surfaces, facilitating its antimicrobial action .
Biochemical Pathways
Instead, its mechanism of action is primarily physical, involving disruption of the bacterial cell membrane . This disruption can indirectly affect various cellular processes, including nutrient uptake and waste product excretion, leading to cell death .
Result of Action
The primary result of the compound’s action is the death of bacterial cells . By disrupting the bacterial cell membrane, the compound causes leakage of intracellular contents, leading to cell death . This makes it an effective antimicrobial agent, capable of inactivating a wide range of bacteria .
Action Environment
The action of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride can be influenced by various environmental factors. For example, its antimicrobial activity may be affected by the presence of organic matter, which can interact with the compound and reduce its availability for binding to bacterial cells. Additionally, the compound’s stability and efficacy may be affected by pH, temperature, and other environmental conditions. As a quaternary ammonium compound, it is generally stable and retains its positive charge under a wide range of conditions .
生化学分析
Biochemical Properties
®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride interacts with various biomolecules in biochemical reactions. For instance, it has been used in the synthesis of chitosan-based double-network antibacterial hydrogels, where it exerts strong antibacterial activity . The presence of quaternary ammonium groups in this compound contributes to its antibacterial efficacy .
Cellular Effects
The effects of ®-(+)-(3-Chloro-2-hydroxypropyl)trimethylammonium chloride on cells are primarily related to its antibacterial properties. It has shown excellent antibacterial efficacy against both Gram-positive and Gram-negative bacteria, such as Listeria monocytogenes and Escherichia coli . This suggests that it can influence cell function by inhibiting the growth and proliferation of bacterial cells.
特性
IUPAC Name |
[(2R)-3-chloro-2-hydroxypropyl]-trimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15ClNO.ClH/c1-8(2,3)5-6(9)4-7;/h6,9H,4-5H2,1-3H3;1H/q+1;/p-1/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPHGSFZFWKVDL-RGMNGODLSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(C)C[C@H](CCl)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



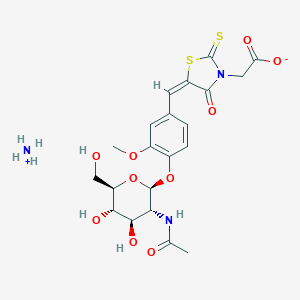
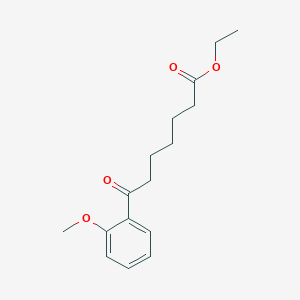
![6,7,8,9-tetrahydro-3H-benzo[e]benzimidazole](/img/structure/B58546.png)

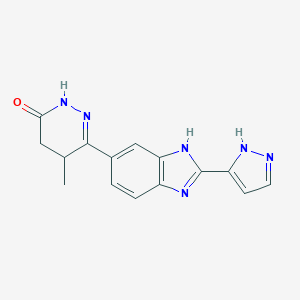

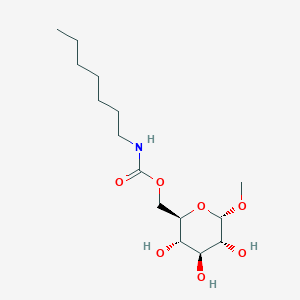

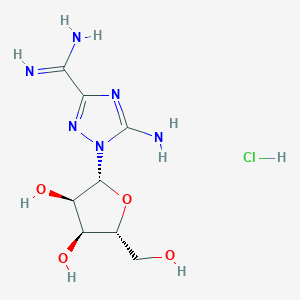
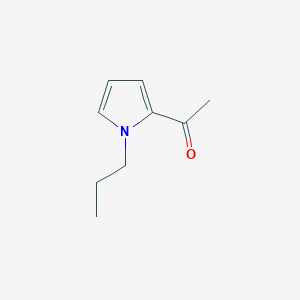


![2-Oxo-2,3-dihydrobenzo[d]thiazol-5-yl acetate](/img/structure/B58568.png)
